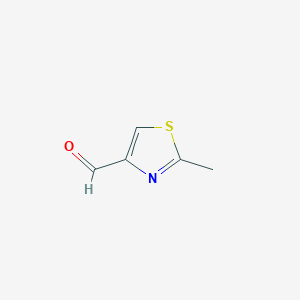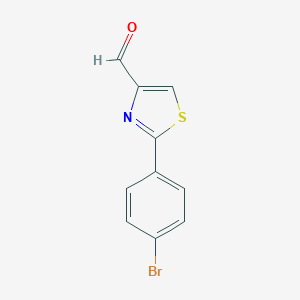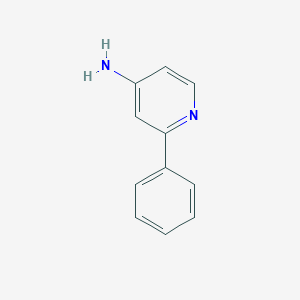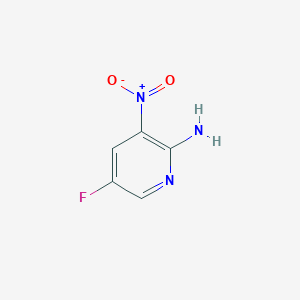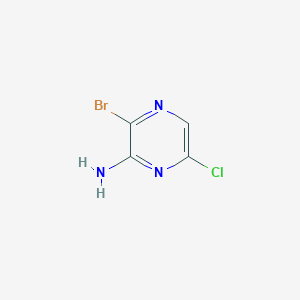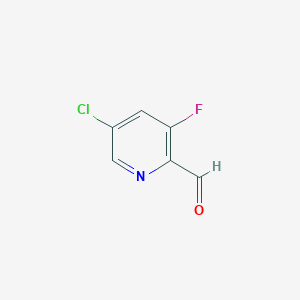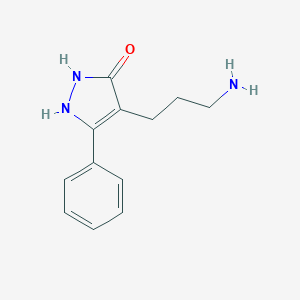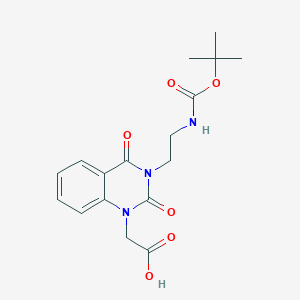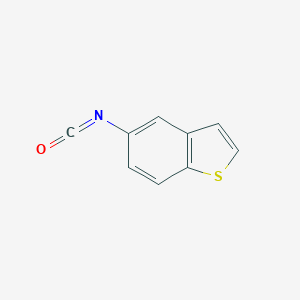
1-Benzothiophen-5-yl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzothiophen-5-yl isocyanate is a chemical compound with the molecular formula C9H5NOS . It is also known by its synonyms 5-isocyanato-1-benzothiophene and 5-Isocyanato-benzo [b]thiophene .
Molecular Structure Analysis
The molecular structure of 1-Benzothiophen-5-yl isocyanate consists of 9 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The InChI code for this compound is 1S/C9H5NOS/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-5H .Physical And Chemical Properties Analysis
The molecular weight of 1-Benzothiophen-5-yl isocyanate is 175.21 g/mol . It has a topological polar surface area of 57.7 Ų . The compound has a complexity of 213 . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Synthesis and Material Development
Benzothiophene Derivatives Synthesis
Novel approaches for synthesizing benzothiophene derivatives via heterocyclization reactions have been developed, demonstrating the versatility of benzothiophene-based compounds in organic synthesis (Gabriele et al., 2011). These methodologies enable the efficient production of various benzothiophene derivatives, showcasing the potential of 1-Benzothiophen-5-yl isocyanate as a precursor in organic synthesis.
High-Mobility Organic Semiconductors
Research into asymmetric conjugated molecules based on benzothiophene frameworks has led to the development of high-mobility organic thin-film transistors (OTFTs). The influence of alkyl chain length on these compounds significantly affects their microstructures and OTFT performance, with some molecules achieving mobilities above 5 cm²/Vs (He et al., 2017). This highlights the importance of 1-Benzothiophen-5-yl isocyanate derivatives in electronics and material science.
Antimicrobial Activity
Some new derivatives of 1-Benzothiophen-5-yl, specifically oxadiazole-thiol derivatives, have been synthesized and evaluated for their antimicrobial activity. These studies reveal the potential of benzothiophene derivatives as antimicrobial agents, providing a foundation for further research into their medicinal applications (Naganagowda & Petsom, 2011).
Fluorescence Modulation
The synthesis and characterization of amorphous diarylethene derivatives with benzothiophene rings have demonstrated reversible photocyclization reactions and fluorescence spectral changes upon irradiation. These materials exhibit potential for application in photoresponsive fluorescent devices, indicating the utility of 1-Benzothiophen-5-yl isocyanate in creating materials with tunable optical properties (Kim, Kawai, & Irie, 2003).
Organic Electronics and Photonics
Charge Carrier Mobility
Studies have investigated the structural and electronic properties of benzothiophene derivatives, unveiling a strong impact on charge carrier transport and electronic properties. Exceptionally high interfacial mobility in some isomers underscores the significance of structural design in organic electronics (Tsutsui et al., 2016).
Photochromism and Thermal Reversibility
Investigations into diarylperfluorocyclopentenes with benzothiophene derivatives have explored thermally reversible photochromism. The findings from these studies provide insights into designing molecular systems for optical storage and photonic applications, highlighting the adaptability of 1-Benzothiophen-5-yl isocyanate derivatives in response to external stimuli (KobatakeSeiya et al., 2000).
Safety And Hazards
1-Benzothiophen-5-yl isocyanate is considered hazardous. It is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may cause an allergic skin reaction. It is harmful if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation .
properties
IUPAC Name |
5-isocyanato-1-benzothiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NOS/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLZJAWTWVSHCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427619 |
Source


|
| Record name | 5-isocyanato-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiophen-5-yl isocyanate | |
CAS RN |
239097-78-0 |
Source


|
| Record name | 5-isocyanato-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

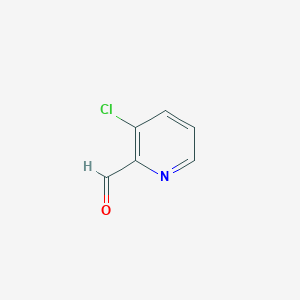
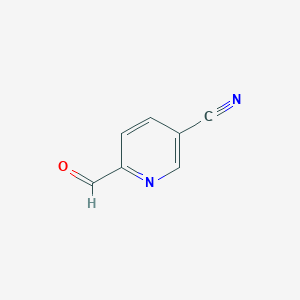
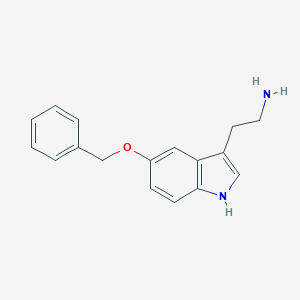
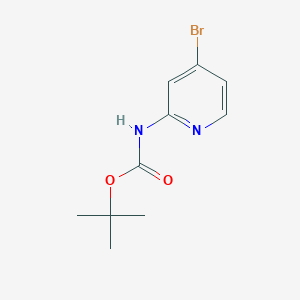
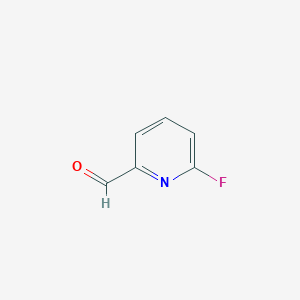
![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)
